molecular formula C19H14N2OS2 B2926951 2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether CAS No. 478030-07-8

2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether

Cat. No.: B2926951
CAS No.: 478030-07-8
M. Wt: 350.45
InChI Key: LNZWFNIMQHWJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether is a specialized research chemical featuring a [1]benzothieno[3,2-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its diverse biological activity. This particular analog is furnished with an allylsulfanyl moiety and a phenyl ether group, which may be investigated for further functionalization or to modulate its physicochemical and biological properties. The benzothienopyrimidine scaffold is a known pharmacophore in the development of ligands for various biological targets. Specifically, derivatives of [1]benzothieno[3,2-d]pyrimidine have been identified as high-affinity ligands for the serotonergic 5-HT 7 receptor, a target of interest for neurological disorders . Furthermore, closely related benzothieno[2,3-d]pyrimidine compounds have been reported as inhibitors of tyrosine kinase activities, including those associated with the Epidermal Growth Factor Receptors (EGFRs), highlighting the scaffold's relevance in oncology research for hyperproliferative diseases . The presence of the allylsulfanyl group may offer a handle for synthetic elaboration, potentially through click chemistry or other coupling reactions, to create chemical libraries or probe-biomolecule interactions. This product is intended for research purposes as a chemical reference standard, a building block in organic synthesis, or a lead compound for in vitro pharmacological assay development. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-phenoxy-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-2-12-23-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)22-13-8-4-3-5-9-13/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZWFNIMQHWJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl phenyl ether, a derivative of benzothieno[3,2-d]pyrimidin-4-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

  • IUPAC Name : 4-phenoxy-2-prop-2-enylsulfanyl-benzothiolo[3,2-d]pyrimidine
  • Molecular Formula : C19H14N2OS2
  • Molecular Weight : 350.46 g/mol
  • CAS Number : 478030-07-8

Synthesis

The synthesis of 2-(Allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl phenyl ether involves the preparation of key isothiocyanates through environmentally friendly methods. The cyclization reaction of benzo-thiosemicarbazide derivatives is typically performed using Wamhoff methods, which streamline the process and reduce toxic waste production .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and antimicrobial domains.

Anti-inflammatory Activity

The primary targets for the anti-inflammatory effects of this compound include:

  • Cyclooxygenase-2 (COX-2)
  • Inducible Nitric Oxide Synthase (iNOS)
  • Intercellular Adhesion Molecule-1 (ICAM-1)

The compound inhibits the expression of these targets, leading to a reduction in inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-8 (IL-8) .

Mechanism of Action :
The action of 2-(Allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl phenyl ether involves interference with the arachidonic acid pathway, which is crucial for inflammation regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds exhibit promising in vitro antimicrobial activity against various pathogens. This suggests a potential application as a novel antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on COX Inhibition :
    • A study demonstrated that certain benzothieno derivatives significantly inhibited COX-2 activity in vitro, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Evaluation :
    • Research conducted by Mallikarjunaswamy et al. (2017) explored various pyrimidine derivatives for their antimicrobial efficacy, highlighting the relevance of structural modifications in enhancing activity .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicate that modifications at specific positions on the benzothieno framework can lead to enhanced biological activities, particularly against inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
Anti-inflammatoryCOX-2Inhibition
Anti-inflammatoryiNOSInhibition
Anti-inflammatoryICAM-1Inhibition
AntimicrobialVarious pathogensSignificant activity

Future Directions

Further research is warranted to explore the following:

  • The full spectrum of biological activities across different cell lines.
  • Detailed pharmacokinetic and toxicological profiles to assess safety.
  • Potential clinical applications in treating inflammatory and infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzothieno[3,2-d]pyrimidine Derivatives

Key structural variations among benzothienopyrimidine derivatives include substitutions at positions 2 and 4, which critically influence biological activity. Below is a comparative analysis:

Pharmacological Profiles

Anti-inflammatory Activity

Compounds with sulfonamide or thioether groups at position 2 (e.g., cyclohexylthio, nitrophenylthio) exhibit potent anti-inflammatory effects by suppressing COX-2, iNOS, and IL-8 in human keratinocytes and macrophages . The allylsulfanyl group in the target compound may similarly modulate inflammation, though its efficacy relative to bulkier substituents (e.g., cyclohexylthio) remains untested.

Anticancer Potential

Benzothieno[3,2-d]pyrimidin-4-one derivatives with aromatic substituents (e.g., phenyl, 4-tert-butylphenyl) at position 2 demonstrate nanomolar inhibition of tankyrases (TNKS1/2), key enzymes in Wnt/β-catenin signaling . The phenyl ether group in the target compound could mimic these interactions, but the absence of an oxo group at position 4 might alter binding affinity.

Structure-Activity Relationships (SAR)
  • Position 2 : Allylsulfanyl’s smaller size and unsaturated bond may improve membrane permeability compared to bulkier groups (e.g., cyclohexylthio) but reduce steric hindrance for target binding.
  • Position 4 : Phenyl ether substitution likely enhances metabolic stability compared to oxo or hydroxyl groups, which are prone to glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.